![molecular formula C16H18N2O2S B5357222 N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide](/img/structure/B5357222.png)
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein kinase that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
作用机制
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been shown to reduce the number of B cells in the blood and lymph nodes, as well as inhibit the growth and survival of B cell-derived tumors. This compound has also been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide is its selective and potent inhibition of BTK, which makes it a useful tool for studying the role of BTK in B cell biology and disease. This compound is also well-tolerated in preclinical models, with no significant toxicity or adverse effects reported. However, one limitation of this compound is its relatively short half-life and rapid clearance, which may require frequent dosing in vivo.
未来方向
There are several potential future directions for research on N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide. One area of interest is the development of this compound as a therapeutic agent for B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications. Another area of interest is the use of this compound as a tool for studying the role of BTK in other cell types and signaling pathways. Finally, further optimization of the chemical structure of this compound may lead to the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
合成方法
The synthesis of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide involves several steps, including the preparation of the key intermediate 2-(2-thienyl)acetyl chloride, which is then reacted with 4-aminobutanoic acid to form the amide bond. The resulting compound is then further modified to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide has been extensively studied in preclinical models, including cell lines and animal models of lymphoma and autoimmune diseases. In these studies, this compound has been shown to inhibit BTK activity and suppress the growth and survival of B cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-6-15(19)17-13-8-3-4-9-14(13)18-16(20)11-12-7-5-10-21-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYCMSZZBQOGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
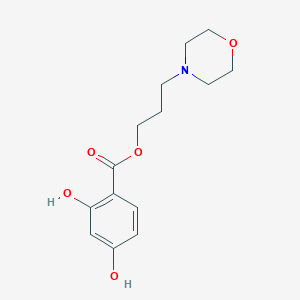
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5357174.png)

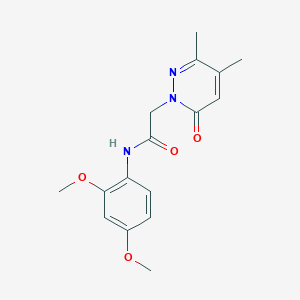
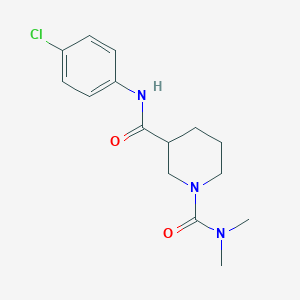
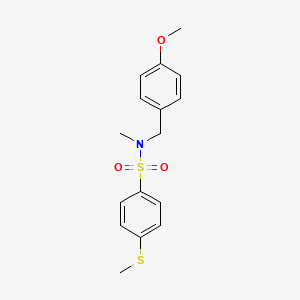
![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5357210.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)
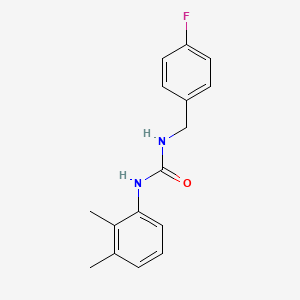
![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)
![(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5357250.png)